molecular formula C15H14N2 B13062929 4-(2-(Phenylamino)ethyl)benzonitrile

4-(2-(Phenylamino)ethyl)benzonitrile

Cat. No.: B13062929
M. Wt: 222.28 g/mol
InChI Key: MXGODGJMSMOBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Phenylamino)ethyl)benzonitrile is an organic compound with the molecular formula C15H14N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-(phenylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Phenylamino)ethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-phenylethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Phenylamino)ethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-(Phenylamino)ethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(Phenylamino)ethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Phenylamino)ethyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

    4-(2-(Phenylamino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(2-(Phenylamino)ethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(2-(Phenylamino)ethyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2-anilinoethyl)benzonitrile

InChI

InChI=1S/C15H14N2/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-9,17H,10-11H2

InChI Key

MXGODGJMSMOBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.